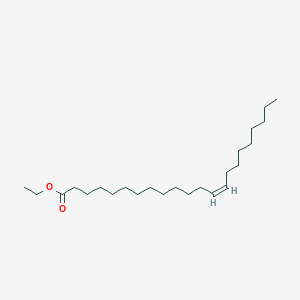

Ethyl erucate

Description

Historical Context and Significance of Erucate (B1234575) Esters

The study of esters as a class of organic compounds dates back to the mid-19th century. nih.gov However, the specific focus on erucate esters is more recent, driven by the industrial utility of their parent molecule, erucic acid. Erucic acid is a monounsaturated omega-9 fatty acid naturally abundant in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. wikipedia.orgatamanchemicals.com Historically, oils with high erucic acid content were used directly as lubricants in various industrial applications. atamankimya.com

The significance of erucate esters grew as chemists sought to modify the properties of erucic acid for specialized applications. These derivatives were developed for use as surfactants, lubricants, and slip agents. atamanchemicals.comnih.gov A notable development in the history of erucate esters for commercial use was documented in a 1983 patent, which detailed the preparation of various long-chain erucate esters, such as stearyl erucate and behenyl erucate, through the transesterification of rapeseed oil. google.com This process was aimed at creating esters for the cosmetic industry, valued for their properties that mimic those of jojoba oil. google.com This marked a significant step in the synthesis of erucate esters for targeted, high-value applications beyond their use as basic industrial oils.

Academic Rationale for Continued Investigation of Ethyl Erucate

The continued academic interest in this compound stems from its distinct molecular structure and resulting properties. As a long-chain fatty acid ester, it possesses a unique combination of characteristics that make it a valuable subject for research.

The primary rationale for its investigation includes:

Enhanced Solubility and Compatibility: The long carbon chain of this compound makes it highly soluble in and compatible with a wide range of other organic compounds, a valuable property in creating formulations and new materials. chemimpex.com

Lubricating and Emollient Properties: Its molecular structure confers excellent lubricity and emollient (skin-conditioning) effects. chemimpex.com This makes it a prime candidate for research in cosmetics and as a potential biodegradable lubricant.

Bio-based Origin: Derived from erucic acid, which is extracted from plant oils, this compound is a renewable, bio-based chemical. This aligns with the principles of green chemistry and the increasing demand for sustainable alternatives to petroleum-based products.

Versatility in Chemical Synthesis: this compound serves as a useful reagent and intermediate in organic synthesis. chemimpex.com Its functional group and long hydrocarbon chain can be chemically modified to build more complex molecules, making it a valuable tool for laboratory research.

Potential in Advanced Applications: Researchers are exploring its use in specialized fields such as pharmaceuticals, where it is being investigated as a component in drug delivery systems to potentially enhance the solubility and bioavailability of certain medications. chemimpex.com

Scope and Focus of Current Research Paradigms for this compound

Modern research on this compound is multifaceted, targeting its application in several key areas. The current paradigms are focused on leveraging its unique properties for innovative and sustainable solutions.

Development of Biodegradable Materials: A significant area of research is the use of this compound in creating eco-friendly plastics. Its properties are being investigated for use as a bioplasticizer, an additive that imparts flexibility to polymers. This research aims to develop sustainable alternatives to conventional plasticizers.

Advanced Cosmetic and Personal Care Formulations: Building on its known emollient properties, current research explores the use of this compound to create sophisticated cosmetic formulations that offer improved skin texture and moisture retention. chemimpex.com

Pharmaceutical Drug Delivery Systems: In the pharmaceutical sector, investigations are underway to use this compound as an excipient in drug formulations. The focus is on its ability to act as a lipid-based carrier, potentially improving the delivery and absorption of therapeutic agents. nih.gov

"Green" Synthesis Methods: A major paradigm in chemical research is the development of environmentally friendly synthesis processes. The enzymatic synthesis of this compound using lipases is an active area of study. nih.govresearchgate.net This biocatalytic approach avoids the harsh conditions and hazardous byproducts associated with traditional chemical synthesis, aligning with green chemistry principles. nih.gov For instance, research has demonstrated the successful continuous synthesis of ethyl esters from oils using immobilized lipases in packed-bed reactors, a method that offers high efficiency and catalyst reusability. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Ethyl (Z)-docos-13-enoate, cis-13-Docosenoic acid ethyl ester, Erucic acid ethyl ester |

| CAS Number | 37910-77-3 |

| Molecular Formula | C₂₄H₄₆O₂ |

| Molecular Weight | 366.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 232 - 234 °C at 8.5 mmHg |

| Melting Point | 34 °C |

| Density | 0.870 g/cm³ |

| Refractive Index | 1.4530 - 1.4570 |

| IUPAC Name | ethyl (13Z)-docos-13-enoate |

Data sourced from multiple chemical databases and suppliers. nih.govchemimpex.comchemicalbook.comscbt.com

Table 2: Summary of Research Focus on this compound

| Research Area | Key Property Leveraged | Research Objective |

|---|---|---|

| Biodegradable Materials | Plasticizing effect, biodegradability | To develop sustainable and eco-friendly alternatives to conventional plastics and plasticizers. |

| Cosmetics & Personal Care | Emollient, skin-conditioning, lubricity | To create formulations with enhanced feel, texture, and moisturizing benefits. chemimpex.com |

| Pharmaceuticals | Lipophilicity, solubility enhancement | To design novel drug delivery systems that improve the bioavailability of certain active ingredients. chemimpex.com |

| Green Chemistry | Reactivity with enzymes | To establish efficient, sustainable, and environmentally friendly biocatalytic synthesis routes using lipases. nih.govnih.gov |

| Organic Synthesis | Reactive ester group and hydrocarbon chain | To use as a versatile starting material or intermediate for the construction of new, complex molecules. chemimpex.com |

Structure

2D Structure

Properties

IUPAC Name |

ethyl (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZQLUSOXHIVKL-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317743 | |

| Record name | Ethyl erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37910-77-3 | |

| Record name | Ethyl erucate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37910-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-docos-13-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Intensification for Ethyl Erucate

Conventional Esterification Routes: Optimization and Green Chemistry Approaches

Conventional synthesis of ethyl erucate (B1234575) primarily involves the esterification of erucic acid with ethanol (B145695) or the transesterification of erucic acid-containing triglycerides (such as those found in high-erucic rapeseed oil) with ethanol. Optimization efforts in these routes often focus on improving reaction kinetics, maximizing yield, and minimizing environmental impact through the adoption of green chemistry principles.

Catalytic Systems in Direct Esterification (Homogeneous and Heterogeneous)

Direct esterification of erucic acid with ethanol typically requires a catalyst to overcome the reaction's equilibrium limitations and increase the reaction rate. Both homogeneous and heterogeneous catalysts have been explored for this purpose.

Homogeneous catalysts, such as strong mineral acids like sulfuric acid (H2SO4) and organic sulfonic acids like p-toluenesulfonic acid, are effective in catalyzing the esterification of fatty acids core.ac.ukmdpi.commdpi.comchemguide.co.ukresearchgate.net. These catalysts are in the same phase as the reactants, leading to high contact efficiency chembam.com. However, their use presents challenges related to separation from the product, potential for corrosion of equipment, and the generation of acidic wastewater, which can be environmentally detrimental core.ac.ukmdpi.comresearchgate.net. Novel homogeneous catalysts, such as certain halogenated cobalt bis-dicarbollide strong acids, have been investigated as potentially more efficient and reusable alternatives to traditional mineral acids for fatty acid esterification mdpi.com.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion core.ac.ukmdpi.comchembam.comacs.org. Various solid acid catalysts have been investigated for the esterification of fatty acids with ethanol, including metal oxides like tungstated zirconia (WO3/ZrO2), sulfated zirconia, and V2O5 core.ac.ukmdpi.comacs.org. Ion-exchange resins such as Amberlyst-15, acid clays (B1170129) (e.g., montmorillonite-based catalysts), and zeolites have also been explored core.ac.ukmdpi.comacs.org. For instance, KSF/0, a montmorillonite-based clay catalyst, has shown high activity in the esterification of stearic acid with ethanol, achieving over 93% conversion in 3 hours at 150 °C mdpi.com. While specific data for heterogeneous catalysis in the direct esterification of erucic acid with ethanol is less commonly detailed in general fatty acid esterification studies, the principles and catalysts are often transferable.

Transesterification Strategies for Ethyl Erucate Synthesis

Transesterification is a widely used method for producing fatty acid alkyl esters, including this compound, particularly from triglycerides found in vegetable oils. This process involves the reaction of a triglyceride with ethanol in the presence of a catalyst to produce fatty acid ethyl esters and glycerol (B35011) core.ac.ukmasterorganicchemistry.com. High-erucic rapeseed oil, which contains a significant amount of erucic acid in triglyceride form, serves as a relevant feedstock for this compound production via transesterification google.com.

Both acid and base catalysts can catalyze transesterification reactions core.ac.ukmasterorganicchemistry.com. Historically, homogeneous base catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) have been widely used due to their high reaction rates core.ac.ukscielo.org.ar. However, these catalysts are sensitive to the presence of free fatty acids and water in the feedstock, which can lead to soap formation and complicate product separation core.ac.ukresearchgate.net. Homogeneous acid catalysts, while less sensitive to free fatty acids, typically react slower than base catalysts core.ac.uk.

Heterogeneous catalysts are increasingly preferred for transesterification due to the ease of separation and reusability, which aligns with green chemistry principles core.ac.ukresearchgate.net. Various solid catalysts, including metal oxides and supported catalysts, have been investigated for the transesterification of vegetable oils with ethanol to produce fatty acid ethyl esters core.ac.ukacs.orgresearchgate.net. For example, studies on the transesterification of oils with ethanol for biodiesel production, which yields fatty acid ethyl esters, demonstrate the application of heterogeneous catalysts in converting triglycerides containing long-chain fatty acids like erucic acid researchgate.netijesd.org.

Solvent-Free and Supercritical Fluid-Based Esterification Techniques

To enhance the sustainability and efficiency of this compound synthesis, research has focused on solvent-free systems and the use of supercritical fluids.

Solvent-free esterification eliminates the need for organic solvents, reducing material costs, simplifying downstream processing, and minimizing environmental impact nih.govresearchgate.netconicet.gov.arpreprints.org. This approach is particularly relevant for enzymatic synthesis, where lipases can catalyze esterification in the absence of bulk organic solvents nih.govresearchgate.netconicet.gov.arpreprints.orgmdpi.com. Chemical esterification under solvent-free conditions using specific heterogeneous catalysts, such as SO3H-carbon catalysts, has also been reported for the synthesis of wax esters from long-chain fatty acids and alcohols ajgreenchem.comorganic-chemistry.org.

Supercritical fluids, such as supercritical ethanol and supercritical carbon dioxide (SC-CO2), offer an alternative reaction medium with unique properties ijesd.orgnih.govscirp.orgua.ptmdpi.com. Supercritical ethanol can act as both a reactant and a catalyst under certain conditions, facilitating the transesterification of triglycerides without the need for additional catalysts scirp.org. Studies on biodiesel production from vegetable oils in supercritical ethanol have shown high yields of fatty acid ethyl esters in relatively short reaction times, although high temperatures and pressures are required ijesd.orgscirp.org. Supercritical carbon dioxide has been explored as an environmentally friendly solvent for enzymatic esterification, providing a tunable medium that can influence reaction equilibrium and facilitate water removal nih.govmdpi.com. While direct studies on this compound synthesis in supercritical fluids are not extensively detailed in the provided results, the application of these techniques to the esterification and transesterification of other long-chain fatty acids and their derivatives suggests their potential for this compound production.

Novel Synthetic Pathways and Process Intensification

Beyond conventional approaches, novel synthetic pathways and process intensification techniques are being explored to improve the efficiency and environmental profile of this compound synthesis.

Enzymatic and Biocatalytic Synthesis of this compound

Enzymatic synthesis using lipases has emerged as a promising biocatalytic route for producing fatty acid esters, including this compound nih.govresearchgate.netconicet.gov.arpreprints.orgmdpi.comresearchgate.netrepec.orgnih.govresearchgate.net. Lipases are highly selective enzymes that can catalyze esterification and transesterification reactions under mild conditions (lower temperatures and atmospheric pressure), reducing energy consumption and minimizing the formation of unwanted byproducts nih.govresearchgate.netconicet.gov.armdpi.com.

Immobilized lipases are often preferred for industrial applications as they can be easily recovered and reused, contributing to the economic viability and sustainability of the process conicet.gov.armdpi.com. Various lipases from microbial sources, such as Candida antarctica (CALB), Thermomyces lanuginosus (TLL), and Rhizomucor miehei (RML), have been successfully employed for the synthesis of fatty acid ethyl esters nih.govresearchgate.netconicet.gov.arpreprints.orgresearchgate.netnih.gov. Enzymatic synthesis of this compound has been reported, with some commercial products highlighting their production via eco-efficient enzymatic processes nih.govresearchgate.netpreprints.orgresearchgate.net.

Biocatalytic synthesis can be carried out in various reaction media, including solvent-free systems and in the presence of supercritical CO2, further enhancing its green credentials nih.govresearchgate.netconicet.gov.arpreprints.orgmdpi.commdpi.com. The specificity of lipases can also be advantageous when dealing with complex feedstocks containing multiple fatty acids.

Microwave-Assisted and Ultrasound-Assisted Esterification

Process intensification techniques like microwave and ultrasound irradiation can significantly enhance the kinetics of esterification and transesterification reactions, leading to shorter reaction times and potentially higher yields.

Microwave-assisted esterification and transesterification utilize microwave energy to rapidly heat the reaction mixture, leading to increased reaction rates researchgate.netresearchgate.net. This technique can be particularly beneficial for reactions involving viscous or poorly mixing reactants.

Ultrasound-assisted esterification and transesterification employ high-frequency sound waves to induce cavitation in the reaction mixture scielo.org.arrepec.orgresearchgate.netmdpi.comuco.es. The collapse of cavitation bubbles generates localized hotspots and turbulence, improving mass transfer between immiscible phases (e.g., oil and alcohol) and increasing the contact area between reactants and catalysts repec.orgresearchgate.netmdpi.comresearchgate.net. Studies on ultrasound-assisted transesterification of vegetable oils with ethanol for fatty acid ethyl ester production have demonstrated reduced reaction times and improved conversion compared to conventional mechanical stirring scielo.org.arrepec.orgmdpi.comresearchgate.net. For example, ultrasound-assisted enzymatic synthesis of fatty acid ethyl esters has shown improved conversion rates and shortened reaction times, even in the presence of deep eutectic solvents repec.org.

These advanced techniques offer pathways to make this compound synthesis more efficient and environmentally friendly, aligning with the principles of modern chemical manufacturing.

Data Tables

Table 1: Examples of Catalytic Esterification/Transesterification with Ethanol

| Catalyst Type | Catalyst Example | Substrate (Fatty Acid/Oil) | Alcohol | Conditions | Outcome (Conversion/Yield) | Source |

| Homogeneous Acid | H2SO4 | Fatty Acids (general) | Ethanol | Acidic conditions | Increased rate | core.ac.ukchemguide.co.uk |

| Homogeneous Acid | p-Toluenesulfonic acid | Fatty Acids (general) | Ethanol | Ultrasound-assisted | Increased rate | csic.es |

| Homogeneous Acid | Halogenated Cobalt Bis-Dicarbollide Strong Acids | Various Fatty Acids | Ethanol | Excess alcohol, reflux, molecular sieves | >95% conversion (30 min) | mdpi.com |

| Heterogeneous Acid | Tungstated Zirconia (WO3/ZrO2) | Oleic Acid | Ethanol | 50°C, 1.5 g catalyst, 5:1 ethanol:oleic acid molar ratio | 24.24% conversion | core.ac.uk |

| Heterogeneous Acid | KSF/0 (Montmorillonite clay) | Stearic Acid | Ethanol | 150 °C, 0.1 w/w catalyst | >93% conversion (3 h) | mdpi.com |

| Heterogeneous Acid | Amberlyst-15 | Fatty Acids (general) | Ethanol | - | High catalytic activity | acs.org |

| Heterogeneous Metal Oxide | Cu-deposited V2O5 | Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | 100 °C, solvent-free | Effective transesterification | acs.org |

| Homogeneous Base | NaOH | Rape oil (high erucic acid) | Methanol | 60°C, 6:1 methanol:oil molar ratio, 1.0% KOH, hydrodynamic cavitation | Improved conversion (99%) | researchgate.net |

| Homogeneous Base | Sodium hydroxide | Corn oil | Ethanol | 25 kHz ultrasound, ambient temperature, 4.5:1 ethanol:oil molar ratio, 0.013:1 catalyst:oil molar ratio | 62.9% yield (30 min) | scielo.org.ar |

Table 2: Examples of Enzymatic and Intensified Esterification/Transesterification

| Method | Enzyme/Catalyst | Substrate (Fatty Acid/Oil) | Alcohol | Conditions | Outcome (Conversion/Yield) | Source |

| Enzymatic Esterification | Immobilized Lipase (B570770) (Candida antarctica) | Oleic acid | Ethanol | Solvent-free media, stirred tank reactor | Studied influence of variables | conicet.gov.ar |

| Enzymatic Synthesis | Immobilized Lipases (CALB, TLL, RML) | Waste oil | Ethanol | Packed-bed continuous reactor | Continuous synthesis | nih.gov |

| Enzymatic Synthesis | Lipase | Waste oil | Ethanol | Ultrasound-assisted DES | 93.61 ± 0.46% conversion (137 min) | repec.org |

| Ultrasound-Assisted Transesterification | Homogeneous catalyst (Sulfuric acid/Potassium hydroxide) | Palm fatty acid distillate | Ethanol | Continuous process, ultrasound clamps/probe | 98.15 wt.% ethyl ester purity | mdpi.com |

| Ultrasound-Assisted Transesterification | Sodium hydroxide | Corn oil | Ethanol | Low-frequency ultrasound (25 kHz) | 62.9% yield (30 min) | scielo.org.ar |

| Microwave-Assisted Esterification | - | Valeric acid | Ethanol | Microwave irradiation (300 W, 15 min) | Studied with different catalysts | researchgate.net |

| Supercritical Fluid | None (supercritical ethanol) | Waste cooking oil | Ethanol | 300°C, 80 bar, 40:1 ethanol:oil molar ratio | 88% yield (20 min) | scirp.org |

| Supercritical Fluid | Geotrichum candidum lipase | Oleic acid | Methanol | Supercritical CO2 (10 MPa, 50 °C, 1:3 acid:alcohol molar ratio) | 39.41% yield | mdpi.com |

Detailed Research Findings

Research into this compound synthesis and related fatty acid ethyl esters highlights the ongoing efforts to optimize reaction conditions and explore novel catalytic systems. Studies on the esterification of fatty acids with ethanol using heterogeneous catalysts demonstrate the potential for developing more sustainable processes with easier product separation core.ac.ukmdpi.comacs.org. For instance, the use of specific clay catalysts shows high conversion rates for long-chain fatty acids mdpi.com.

Enzymatic synthesis offers a milder and more environmentally friendly route, with research focusing on identifying efficient lipases and optimizing reaction parameters like temperature, enzyme concentration, and substrate molar ratios in various media, including solvent-free systems and supercritical fluids nih.govconicet.gov.armdpi.commdpi.com. The successful enzymatic production of commercial this compound variants underscores the industrial relevance of this approach nih.govresearchgate.netpreprints.orgresearchgate.net.

Process intensification techniques like ultrasound and microwave irradiation have been shown to significantly reduce reaction times and improve efficiency in the synthesis of fatty acid ethyl esters scielo.org.arrepec.orgresearchgate.netmdpi.comresearchgate.net. Ultrasound, in particular, is effective in enhancing mass transfer in heterogeneous reaction systems, which is beneficial for reactions involving immiscible phases like oil and ethanol repec.orgresearchgate.netmdpi.comresearchgate.net.

The choice of synthetic methodology for this compound depends on factors such as desired purity, feedstock availability, economic considerations, and environmental impact goals. Ongoing research continues to explore new catalysts, reaction conditions, and process technologies to improve the efficiency and sustainability of this compound production.

Flow Chemistry Approaches for Continuous this compound Production

Flow chemistry, also known as continuous processing, involves conducting chemical reactions in a continuous stream rather than in batch vessels. This approach offers several advantages for chemical synthesis, including improved mixing, heat transfer, and safety, particularly for exothermic or hazardous reactions. mt.commdpi.comscielo.br Continuous flow reactors can be used as apparatuses for optimization and process development in organic synthesis. scielo.br

In flow chemistry, reactants are pumped at specific flow rates into a reactor, such as a tube or microreactor, where the reaction takes place. mt.com The product stream is then collected at the outlet, and can be directed to subsequent steps in a multi-step synthesis without the need for isolation of intermediates. mdpi.com This can lead to improved synthetic efficiency through automation and process optimization. mdpi.com

For the production of esters, including potentially this compound synthesis from erucic acid and ethanol, flow chemistry can offer benefits over traditional batch processes. Continuous operation is often preferred for commercial purposes. google.com Scale-up in continuous flow can be achieved by increasing the reactor size (longer coils, higher flow rates) or by "numbering-up," where multiple smaller reactors operate in parallel. scielo.br While specific detailed research findings on the continuous flow synthesis of this compound were not extensively detailed in the provided snippets, the general principles and advantages of flow chemistry in esterification and organic synthesis suggest its potential applicability for intensified and continuous this compound production. mt.commdpi.comscielo.brmdpi.comamericanpharmaceuticalreview.com

Reactor Design and Process Scale-Up Considerations for this compound Production

The design and scale-up of reactors for this compound production are critical for achieving efficient and economically viable industrial processes. Esterification reactions, being equilibrium-limited, require careful consideration of reactor type and operating conditions to maximize yield and minimize by-product formation.

Common reactor types used in esterification include continuous stirred tank reactors (CSTRs) and plug flow reactors (PFRs). researchcommons.orgsemanticscholar.org The choice of reactor can significantly impact reaction efficiency and yield. researchcommons.org For instance, comparative studies on ethyl acetate (B1210297) synthesis have shown differences in performance between CSTRs and PFRs, with CSTRs sometimes yielding slightly higher product amounts with an excess ethanol feed. semanticscholar.org

Scaling up esterification processes involves translating laboratory-scale findings to industrial production levels. This requires a thorough understanding of reaction kinetics, thermodynamics, and fluid dynamics within the chosen reactor type. Developing kinetic models is essential for designing reactors suitable for scale-up. mdpi.compreprints.orgresearchgate.net

Kinetic Modeling of this compound Synthesis Reactions

Kinetic modeling involves developing mathematical descriptions of reaction rates based on reactant concentrations, temperature, and catalyst presence. Accurate kinetic models are crucial for optimizing reactor design and operating conditions to enhance reaction efficiency and yield. researchcommons.orgmdpi.com For esterification reactions, kinetic models help predict conversion rates and identify optimal residence times. researchcommons.org

While specific kinetic models for the synthesis of this compound were not detailed in the provided search results, kinetic analysis is a standard approach in studying esterification processes. sparkl.meresearchgate.netulisboa.ptehu.euskit.eduscielo.br Understanding the kinetics of the reaction between erucic acid and ethanol, including the influence of catalysts and temperature, is fundamental for designing efficient reactors and predicting their performance at larger scales.

Thermodynamic Analysis of Esterification Processes

Thermodynamic analysis provides insights into the feasibility and equilibrium limitations of a reaction. For the esterification of erucic acid with ethanol to form this compound, a reversible reaction, thermodynamic principles dictate the maximum achievable conversion under given conditions. Understanding thermodynamic parameters helps in optimizing reaction conditions for maximum yield. sparkl.me

Thermodynamic modeling can be used to represent the liquid-liquid equilibrium in systems involving ethyl esters, alcohols, and glycerol, which is relevant for purification steps after synthesis. scielo.brscielo.br Studies on fatty acid ethyl ester synthesis have also explored the thermodynamic bases of enzyme-catalyzed esterification. nih.gov While direct thermodynamic data specifically for the synthesis of this compound were not found, the general principles of esterification thermodynamics, including the effect of temperature and the removal of water (a reaction by-product) to shift the equilibrium, are applicable. preprints.org

Techno-Economic Evaluation of Industrial-Scale Production

Studies on the techno-economic analysis of other chemical production processes, such as ethylene (B1197577) or diethyl ether, provide examples of the factors considered in such evaluations. researchgate.netmillionmilefuelcelltruck.orgchula.ac.thrsc.orgresearchgate.net For the industrial-scale production of this compound, a techno-economic evaluation would involve analyzing the costs associated with raw materials (erucic acid and ethanol), energy consumption for heating and separation, catalyst costs, labor, and capital investment in reactors and downstream processing equipment. Process simulations are often used in techno-economic evaluations to predict the performance and cost-effectiveness of different process designs and operating scenarios. researchgate.net

State of the Art Analytical and Characterization Techniques for Ethyl Erucate

Chromatographic Separations and Detection Methodologies

Chromatographic methods are essential for separating ethyl erucate (B1234575) from mixtures and quantifying its presence, as well as assessing its purity.

Gas Chromatography (GC) with Mass Spectrometry (MS) and Flame Ionization Detection (FID) for Purity Assessment and Compositional Analysis

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters, including ethyl erucate. gcms.czpressbooks.pub GC separates components based on their boiling points and interaction with the stationary phase in the GC column. gcms.cz

Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for identifying and quantifying individual components in a sample. MS detects molecules based on their mass-to-charge ratio, providing a unique fragmentation pattern that can be used for identification by comparison with spectral libraries. researchgate.netmdpi.comthermofisher.com GC-MS analysis of this compound can confirm its presence and help identify impurities. researchgate.netmdpi.com For instance, GC-MS has been used to identify ethyl-13-docosenoate (this compound) in plant extracts. researchgate.net The technique involves steps such as extraction, saponification (if analyzing fatty acids that are then esterified), derivatization to form methyl or ethyl esters, and finally GC-MS analysis. mdpi.com Specific GC columns, such as those with a highly polar biscyanopropyl phase, are necessary to separate isomers like mthis compound (cis 22:1 ω-9), methyl brassidate (trans 22:1 ω-9), and methyl cetalaicate (cis 22:1 ω-11), which have similar molecular weights but different double bond positions or configurations. mdpi.com

Flame Ionization Detection (FID) is another common detection method used with GC. FID is a mass-sensitive detector that provides a linear response over a wide range, making it suitable for quantitative analysis and purity assessment. mosh-moah.de The purity of this compound is often assessed by GC, with specifications commonly indicating a purity of 95.0% or greater by GC analysis. vwr.comvwr.comtcichemicals.comchemimpex.com GC-FID is used to confirm the purity of compounds, including ethyl and methyl esters. ua.pt

GC-MS and GC-FID are often used in tandem or separately for the analysis of fatty acid ethyl esters in various matrices, including biofuels and biological samples. mdpi.comthermofisher.comua.ptelementec.ie

High-Performance Liquid Chromatography (HPLC) for Specific Applications

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating and analyzing compounds that may not be suitable for GC, such as less volatile or thermally labile substances. While GC is prevalent for fatty acid esters, HPLC can be applied for specific applications, particularly when dealing with complex mixtures or when derivatization for GC is not desired. HPLC separates components based on their interaction with a liquid mobile phase and a stationary phase. Although direct information on HPLC analysis of this compound is less prominent in the search results compared to GC, HPLC is a standard technique for analyzing lipids and their derivatives, suggesting its potential applicability for this compound in certain contexts. HPLC is sometimes used for sample preparation prior to GCxGC analysis, for example, to separate hydrocarbon fractions. mosh-moah.de

Advanced Hyphenated Techniques (e.g., GCxGC, LCxLC)

Advanced hyphenated techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) and two-dimensional liquid chromatography (LCxLC), offer enhanced separation power for complex samples.

GCxGC couples two capillary columns with different stationary phases in sequence, providing significantly increased peak capacity and improved separation of coeluting compounds compared to one-dimensional GC. mosh-moah.dedlr.denih.gov This technique is particularly useful for analyzing complex mixtures like fuels or biological extracts, where numerous isomers and compounds with similar properties may be present. dlr.denih.gov GCxGC can be coupled with FID and/or MS detection. mosh-moah.dedlr.de While specific studies on this compound analysis by GCxGC were not extensively detailed, the technique's ability to separate complex mixtures of esters and hydrocarbons suggests its potential for detailed compositional analysis of samples containing this compound, especially for identifying and quantifying minor components or isomers that might coelute in 1D GC. dlr.denih.govchromtech.net.au

LCxLC applies a similar principle to liquid chromatography, coupling two LC columns with different separation mechanisms. This technique is valuable for analyzing complex non-volatile or less volatile samples. While not specifically highlighted for this compound in the search results, LCxLC could be relevant for analyzing samples where this compound is part of a larger, complex lipid profile that is not amenable to GC.

Spectroscopic Characterization of this compound and Its Derivatives

Spectroscopic methods provide valuable information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. capes.gov.brpharmacognosy.uscurrenta.de ¹H NMR provides information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. chemicalbook.comnih.gov ¹³C NMR provides information about the carbon skeleton. nih.gov Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between protons and carbons, aiding in the complete assignment of signals and confirmation of the molecular structure. nih.gov

NMR spectroscopy is used for the structural elucidation of organic compounds, including fatty acid esters. capes.gov.brpharmacognosy.uscurrenta.de While detailed NMR spectra of pure this compound were not extensively provided in the search results, PubChem indicates the availability of ¹H NMR and ¹³C NMR spectra for this compound. nih.gov Erucic acid, the parent fatty acid, has reported ¹H NMR and 2D NMR (¹H-¹³C HSQC) data available, which can be related to the this compound structure. nih.gov NMR is a powerful tool for confirming the presence of the ester functional group, the double bond, and the long aliphatic chains characteristic of this compound. capes.gov.br It can also be used to assess the purity and identify impurities by detecting signals from other compounds. currenta.de

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. pressbooks.pubscienceskool.co.ukxmu.edu.cnwikipedia.org

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies, allowing for their identification. scienceskool.co.ukorgchemboulder.com Esters, like this compound, exhibit characteristic absorption bands in the IR spectrum. pressbooks.puborgchemboulder.com The carbonyl stretch (C=O) typically appears as a strong band between 1730 and 1750 cm⁻¹ for aliphatic esters. pressbooks.puborgchemboulder.com The C-O stretches also give rise to bands in the region of 1000-1300 cm⁻¹. orgchemboulder.com FTIR (Fourier-Transform Infrared) spectroscopy is a common implementation of IR spectroscopy. nih.gov PubChem indicates the availability of FTIR spectra for this compound. nih.gov IR spectroscopy can be used to confirm the presence of the ester group and the double bond in this compound and to monitor chemical reactions involving these functional groups. scienceskool.co.uksavemyexams.com

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. wikipedia.org It measures the inelastic scattering of light by molecular vibrations. Raman spectroscopy is also used to identify molecules and study chemical bonding. wikipedia.org While less information was specifically found on the Raman spectrum of this compound, Raman spectroscopy is a general technique applicable to organic compounds and can provide insights into the vibrational modes of the long hydrocarbon chain and the cis double bond in this compound. wikipedia.orgbibliomed.orgias.ac.in PubChem indicates the availability of Raman spectra for erucic acid, which shares structural features with this compound. nih.gov Raman spectroscopy can be used for functional group analysis and potentially for reaction monitoring. xmu.edu.cn

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of fatty acid ethyl esters like this compound researchgate.netresearchgate.nettamuc.edu. GC-MS separates components of a mixture before they enter the mass spectrometer, providing both chromatographic retention time data and mass spectral information tamuc.edu.

The mass spectrum of a compound provides information about its molecular weight and characteristic fragmentation patterns tamuc.edupharmacy180.com. For this compound (C₂₄H₄₆O₂), the molecular ion peak ([M]⁺) in electron ionization (EI) MS corresponds to its molecular weight, confirming its identity nih.govuni.lu. Subsequent fragmentation of the molecular ion occurs due to the high-energy electron beam, yielding smaller charged fragments tamuc.edupharmacy180.com. The pattern of these fragments is unique to the compound's structure and can be used for confirmation and analysis tamuc.edupharmacy180.comnih.gov.

While specific detailed fragmentation pathways for this compound in EI-MS were not extensively detailed in the search results, general principles of fatty acid ester fragmentation apply. Esters typically undergo α-cleavage and McLafferty rearrangements, leading to characteristic fragments related to the alcohol and fatty acid portions of the molecule whitman.edu. For ethyl esters, fragments corresponding to the loss of the ethyl group (C₂H₅) or related species are often observed nih.gov. The presence of the double bond in the erucate chain also influences fragmentation, potentially leading to allylic cleavage products.

NIST database entries for ethyl 13-docosenoate (this compound) show total peaks and top m/z peaks, indicating that standard libraries contain fragmentation data for this compound, which assists in its identification via GC-MS nih.gov. For instance, one NIST entry lists 291 total peaks with a top peak at m/z 55 and a second highest at m/z 41 nih.gov. Another entry shows 187 total peaks nih.gov. These distinct fragmentation patterns, along with the molecular ion, serve as a fingerprint for this compound in complex samples.

Advanced Physical and Rheological Characterization Relevant to Applications

The physical and rheological properties of this compound are critical for understanding its behavior in various applications, particularly in industrial fluids and formulations.

Viscosity is a measure of a fluid's resistance to flow, while lubricity is its ability to reduce friction and wear between surfaces in relative motion dieselnet.com. This compound, as a fatty acid ester, is known for its lubricating properties chemimpex.com. Oils containing erucic acid derivatives, such as this compound, exhibit a high degree of lubricity and substantivity (the ability to cling to surfaces) nih.gov.

The kinematic viscosity of ethyl biodiesel, which contains various FAEEs including potentially this compound depending on the source oil, has been shown to decrease exponentially with increasing temperature iosrjournals.org. The viscosity of fatty acid esters is influenced by factors such as molecular weight and the degree of unsaturation iosrjournals.org. Longer carbon chains and lower degrees of unsaturation generally lead to higher viscosity.

Lubricity assessments are typically conducted using bench tests like the High Frequency Reciprocating Rig (HFRR) or the Scuffing Load Ball-on-Cylinder Lubricity Evaluator (SLBOCLE) dieselnet.com. These tests measure parameters such as the coefficient of friction, wear volume, and wear scar diameter to quantify a fluid's ability to minimize wear under boundary lubrication conditions dieselnet.commdpi.com. The inherent structure of fatty acid esters, with their long hydrocarbon chains and polar ester groups, contributes to their film-forming capabilities and adsorption onto metal surfaces, which are essential for good lubricity.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability, phase transitions, and composition of materials like this compound ardena.comlabmanager.com.

TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere, providing information on thermal decomposition, volatile content, and thermal stability ardena.comlabmanager.com. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, glass transitions, and solid-state transitions ardena.comlabmanager.com.

For this compound, DSC can be used to determine its melting point and investigate any polymorphic transitions or other phase changes that occur upon heating or cooling rsc.org. TGA can assess its thermal decomposition temperature and the stages of degradation, providing insights into its stability at elevated temperatures ardena.comresearchgate.net.

While specific DSC and TGA thermograms for pure this compound were not found in the immediate search results, these techniques are standard for characterizing the thermal behavior of fatty acid esters and related compounds researchgate.netgoogleapis.comresearchgate.net. The thermal stability and phase behavior are crucial for determining appropriate storage conditions, processing parameters, and the suitability of this compound for applications involving varying temperatures chemicalbook.com.

Interfacial tension is the force per unit length existing at the interface between two immiscible liquid phases, while surface tension is the force per unit length at a liquid-gas interface tiu.edu.iqsips.org.in. These properties are governed by the imbalanced intermolecular forces at the interface compared to the bulk phases tiu.edu.iqsips.org.inebatco.com. Surface-active agents, or surfactants, are compounds that adsorb at interfaces and reduce surface or interfacial tension sips.org.insrmus.ac.in.

The structure of this compound, with its long hydrocarbon chain (lipophilic) and ester group (partially hydrophilic), suggests it may exhibit some degree of surface activity srmus.ac.in. While not typically classified as a strong surfactant, fatty acid esters can influence interfacial properties.

Studies on interfacial phenomena are relevant to applications where this compound is used in formulations involving multiple phases, such as emulsions or as a component in coatings or surface treatments chemimpex.comslideshare.net. Techniques for measuring surface and interfacial tension include the Du Noüy ring method, the Wilhelmy plate method, and the pendant drop method tiu.edu.iqebatco.comslideshare.net.

Bioproduction and Biocatalysis in Ethyl Erucate Synthesis and Transformation

Enzymatic Esterification of Erucic Acid and Ethanol (B145695)

Enzymatic esterification provides a milder and more selective alternative to traditional chemical synthesis for producing ethyl erucate (B1234575) from erucic acid and ethanol. This process is typically catalyzed by lipases. researchgate.netasabe.org

Lipase (B570770) Selection and Immobilization Strategies for Enhanced Biocatalysis

The efficiency of enzymatic esterification heavily relies on the choice of lipase and the strategy employed for its immobilization. Different lipases exhibit varying specificities towards fatty acids of different chain lengths and degrees of unsaturation. For the synthesis of ethyl erucate, lipases that can effectively catalyze the esterification of a C22:1 fatty acid are required.

Studies have investigated various lipases for the esterification of fatty acids, including erucic acid. Candida rugosa lipase has been shown to catalyze the hydrolysis of triglycerides containing erucic acid, suggesting its potential for reactions involving erucic acid. google.com Geotrichum candidum lipases (GCL-I and GCL-II) have demonstrated selectivity against fatty acids longer than 18 carbon atoms, which is relevant when aiming to enrich erucic acid or synthesize its esters. researchgate.net Thermomyces lanuginosus lipase (TLL), particularly in its immobilized form (Lipozyme® TL IM), has also been explored for the synthesis of fatty acid esters. researchgate.net Candida antarctica lipase B (CAL-B), often used in its immobilized form (Novozym 435), is another common lipase in oleochemistry and has been tested for the ethanolysis of crambe oil to concentrate erucic acid. core.ac.uk

Immobilization of lipases onto solid supports is a common strategy to enhance their stability, reusability, and activity in organic or solvent-free reaction systems. mdpi.com Hydrophobic supports are frequently used for lipase immobilization. mdpi.com Immobilization can also facilitate the separation of the enzyme from the reaction mixture, simplifying downstream processing.

Optimization of Bioreaction Conditions (Temperature, pH, Substrate Ratio)

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of enzymatic esterification of erucic acid with ethanol. Key parameters include temperature, pH, and the molar ratio of substrates (erucic acid to ethanol).

Temperature affects enzyme activity and stability, as well as the reaction equilibrium. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Studies on enzymatic esterification of fatty acids have shown optimal temperatures typically ranging from 30°C to 60°C, depending on the specific lipase used. researchgate.netscielo.brnih.gov For instance, the hydrolysis of high erucic acid rapeseed oil by Pseudomonas cepacia lipase was found to be strongly temperature-dependent. google.com

The pH of the reaction medium can influence the ionization state of amino acid residues in the lipase, affecting its catalytic activity. While enzymatic esterification is often carried out in non-aqueous or low-water systems to favor synthesis over hydrolysis, the optimal "microenvironment" pH around the immobilized enzyme is still important. Studies on lipase-catalyzed hydrolysis of mustard oil, which contains erucic acid, have indicated optimal pH values around 9. scielo.br

The molar ratio of erucic acid to ethanol significantly impacts the reaction equilibrium and conversion. An excess of one substrate can drive the reaction towards product formation. frontiersin.orgmdpi.com For esterification reactions, an excess of alcohol is often used to shift the equilibrium towards ester synthesis and to help dissolve the fatty acid. mdpi.commdpi.com However, a very high concentration of alcohol might inhibit enzyme activity. nih.gov

Water content in the reaction system is another critical factor. While a certain level of water is necessary for lipase activity and flexibility, excessive water can favor the reverse hydrolysis reaction, reducing ester yield. nih.govrsc.org Controlling water activity is therefore important in enzymatic esterification. researchgate.net

Microbial Production Pathways and Metabolic Engineering

Microorganisms, particularly oleaginous species, hold potential for the production of fatty acids, including erucic acid precursors, and potentially fatty acid ethyl esters like this compound through metabolic engineering. frontiersin.orgnih.gov

Exploration of Oleaginous Microorganisms for Erucic Acid Precursor Production

Oleaginous microorganisms, including certain bacteria, yeasts, and fungi, are capable of accumulating significant amounts of lipids, primarily in the form of triacylglycerols. nih.govfrontiersin.orgmdpi.com These microorganisms synthesize a variety of fatty acids, ranging in chain length and saturation. nih.gov

While many oleaginous microorganisms primarily produce saturated and monounsaturated fatty acids with chain lengths up to C18, some can produce very long-chain fatty acids (VLCFAs), which include erucic acid (C22:1). mdpi.com Research has explored the potential of these microorganisms to produce specific fatty acids. For instance, Yarrowia lipolytica, an oleaginous yeast, has been metabolically engineered to produce VLCFAs. nih.gov

The biosynthesis of fatty acids in microorganisms involves complex metabolic pathways, including de novo synthesis and elongation systems. mdpi.comasm.org Erucic acid biosynthesis in plants, for example, involves the elongation of oleic acid (C18:1) through the action of fatty acid elongase enzymes. frontiersin.orgresearchgate.net Exploring microorganisms that naturally produce or can be engineered to produce VLCFAs is a key step towards microbial production of erucic acid precursors.

Genetic Engineering Strategies for Enhanced this compound Biosynthesis

Metabolic engineering offers powerful tools to modify microbial pathways for the enhanced production of desired compounds, including fatty acid ethyl esters like this compound. This involves manipulating genes encoding enzymes involved in fatty acid synthesis, elongation, and esterification. nih.govnih.govmdpi.com

Strategies for enhancing fatty acid and fatty acid ethyl ester production in microorganisms include increasing the supply of precursors like acetyl-CoA and malonyl-CoA, enhancing the activity of enzymes in the fatty acid synthesis and elongation pathways, and introducing or optimizing enzymes responsible for the final esterification step. nih.govgoogle.com

For the production of this compound, this could involve engineering microorganisms to:

Increase the production of erucic acid. This might require overexpressing genes involved in VLCFA elongation, such as fatty acid elongases (FAE1). frontiersin.orgmdpi.comslu.se

Introduce or enhance the activity of enzymes that catalyze the esterification of erucic acid with ethanol. Wax synthase (WS) enzymes, for example, can catalyze the formation of wax esters from fatty acyl-CoAs and fatty alcohols, and some have broad substrate specificity. nih.govmdpi.comiastate.edu

Optimize the metabolic flux towards this compound synthesis and minimize competing pathways.

Studies have demonstrated the feasibility of engineering microorganisms like Escherichia coli and Yarrowia lipolytica for the production of fatty acid ethyl esters and VLCFAs, respectively. nih.govnih.govmdpi.com While direct microbial production of this compound has not been as extensively reported as the production of other fatty acid ethyl esters or erucic acid itself, the principles and techniques developed for these related compounds are applicable. Engineering efforts would focus on combining the pathways for erucic acid synthesis (or provision) and its subsequent esterification with ethanol within a microbial host.

Downstream Processing and Purification of Biocatalytically Produced this compound

Several separation and purification techniques are employed, often in combination, to isolate and purify this compound from the complex reaction mixture. The choice of method depends on the specific biocatalytic process used, the nature of the impurities, and the required purity of the final product. Common techniques include extraction, distillation, and chromatography.

Extraction

Liquid-liquid extraction is a primary step in separating the this compound from the aqueous phase, which typically contains glycerol (B35011), unreacted hydrophilic substrates, and potentially the biocatalyst if it's not immobilized or if some leaching occurs macbeth-project.euscielo.brresearchgate.net. Organic solvents are used to selectively dissolve the this compound. Ethyl acetate (B1210297) is a commonly used solvent in extraction procedures for esters and fatty acids scielo.brresearchgate.netnih.govuwimona.edu.jmfrontiersin.org. Hexane (B92381) is also mentioned in the context of extracting fatty acid ethyl esters scielo.brnih.gov. After extraction, the organic phase containing this compound is separated from the aqueous phase scielo.bruwimona.edu.jmfrontiersin.org. Subsequent steps often involve drying the organic phase to remove residual water, typically using anhydrous salts like sodium sulfate (B86663) scielo.bruwimona.edu.jm. The solvent is then usually evaporated to obtain a crude this compound product scielo.bruwimona.edu.jm.

Research has explored in situ product recovery (ISPR) using extraction to improve the efficiency of biocatalytic ester production by alleviating product inhibition rsc.org. This approach integrates the separation step with the reaction, potentially reducing downstream energy requirements compared to conventional methods like gas stripping rsc.org.

Distillation

Distillation is a widely used technique for separating components based on their boiling points. For this compound, which is a fatty acid ethyl ester (FAEE), distillation, particularly short-path distillation (SPD) or molecular distillation, can be effective for purification, especially for separating it from less volatile components or for fractionating mixtures of FAEEs macbeth-project.eugoogle.com. FAEEs are generally preferred for fractionation by distillation compared to free fatty acids due to their lower boiling points macbeth-project.eu.

Distillation can be used to remove the organic solvent used in extraction after the initial separation uwimona.edu.jmfrontiersin.org. Reactive distillation, which combines reaction and separation in a single unit, has been explored for ester synthesis, although specific details regarding this compound were not extensively found in the search results researchgate.netgoogle.com. However, the principle of using distillation to separate the ester product from the reaction mixture is applicable.

Preliminary distillation using a short-path distillation (SPD) device at temperatures between 100 and 180°C and a vacuum of 0.001 to 1.0 mmHg has been described for the purification of fatty acid ethyl esters produced by enzymatic ethanolysis google.com. This step can concentrate the FAEEs and remove lighter impurities. Further purification might involve reduced-pressure fractional distillation google.com.

Chromatography

Chromatographic techniques are powerful tools for achieving high-purity this compound, particularly for separating it from components with similar physical properties or for isolating specific fatty acid ethyl ester species from a mixture nih.govfrontiersin.org.

Solid-phase extraction (SPE) has been developed as a two-step method for purifying fatty acid ethyl esters nih.gov. One approach involves using an aminopropyl-silica column where FAEEs and cholesteryl esters are eluted with hexane, followed by separation of FAEEs from cholesteryl esters using an ODS column with an isopropanol-water mixture nih.gov. This method has shown a recovery of 70 ± 3% for fatty acid ethyl esters using ethyl oleate (B1233923) as a marker nih.gov.

High-performance liquid chromatography (HPLC), specifically reversed-phase HPLC (RP-HPLC), is used for the isolation of individual fatty acid ethyl ester species and for determining their purity nih.govfrontiersin.org. Medium-pressure liquid chromatography (MPLC) with reversed-phase columns, such as AQ-C18, has also been investigated for the purification of omega-3 fatty acid ethyl esters, demonstrating the potential for scaling up chromatographic purification for FAEEs nih.gov. A study using RP-MPLC with an AQ-C18 column achieved a purity of 90.34% and a recovery rate of 74.30% for omega-3 fatty acid ethyl esters nih.gov.

Chromatography is often employed after initial separation steps like extraction or distillation to achieve the final desired purity, especially for applications requiring high-grade this compound nih.govnih.govgoogle.com.

Crystallization

Crystallization is a purification technique used to separate a compound from impurities based on differences in solubility uct.ac.zamt.com. While less frequently highlighted for liquid esters like this compound compared to solid compounds, crystallization can be used for purification if the this compound can be solidified or if impurities can be selectively crystallized out uct.ac.zaresearchgate.netgoogle.com. Recrystallization involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of purified crystals uct.ac.zaijddr.in. This method is particularly effective for removing impurities that are either much more soluble or much less soluble in the chosen solvent than the target compound ijddr.in.

While direct crystallization of this compound might be challenging due to its liquid nature at typical room temperatures, related research on the enzymatic synthesis of sucrose (B13894) erucate mentions purification using crystallization and precipitation processes researchgate.net. This suggests that crystallization might be applicable in specific scenarios or for removing solid impurities from the this compound product.

Biocatalyst Separation and Reuse

An important aspect of downstream processing in biocatalytic production is the separation and potential reuse of the biocatalyst researchgate.net. Immobilized enzymes are designed for easier separation from the reaction mixture, typically through filtration or sedimentation nih.govresearchgate.net. After separation, the immobilized biocatalyst can be washed to remove residual substrates or products and then potentially reused in subsequent reaction cycles nih.gov. Efficient separation and reuse of the biocatalyst are crucial for reducing production costs and improving the sustainability of the process researchgate.netnih.gov.

Integrated Downstream Processes

Often, a combination of these techniques is employed in a multi-step downstream process to achieve the desired purity of biocatalytically produced this compound google.comfrontiersin.orgmt.com. For instance, a typical process might involve initial extraction to separate the ester from the aqueous phase, followed by distillation to remove the extraction solvent and potentially some volatile impurities, and finally, chromatography for high-purity separation nih.govgoogle.com. The specific sequence and combination of techniques are optimized based on the composition of the crude product and the required final purity.

Example of Purification Steps for Fatty Acid Ethyl Esters (General)

While specific data for biocatalytically produced this compound purification in a single study was not extensively available for a detailed table, the following table illustrates typical techniques used for purifying fatty acid ethyl esters, which include this compound, based on the search results:

| Downstream Processing Step | Technique(s) | Purpose | Notes |

| Initial Separation | Extraction (Liquid-Liquid) | Separate ester from aqueous phase, glycerol, and hydrophilic impurities | Uses organic solvents like hexane or ethyl acetate. scielo.brresearchgate.netnih.govuwimona.edu.jmfrontiersin.orgnih.gov |

| Solvent Removal/Rough Purification | Distillation (e.g., Rotary Evaporation, SPD) | Remove extraction solvent, separate volatile impurities | Can be used for preliminary concentration and removal of lighter components. uwimona.edu.jmfrontiersin.orggoogle.com |

| High Purity Separation | Chromatography (SPE, HPLC, MPLC) | Isolate specific FAEEs, remove components with similar boiling points | Effective for achieving high purity; various stationary and mobile phases are used. nih.govfrontiersin.orgnih.gov |

| Solid Impurity Removal/Further Purification | Crystallization/Precipitation | Remove solid impurities or purify if applicable | Less common for liquid esters, but can be used in specific contexts or for solid impurities. researchgate.net |

| Biocatalyst Recovery | Filtration, Sedimentation | Separate immobilized enzyme from reaction mixture | Crucial for enzyme reuse and cost reduction. nih.govresearchgate.netresearchgate.net |

Research Finding Example (Omega-3 FAEE Purification by RP-MPLC)

A study on the purification of omega-3 fatty acid ethyl esters (which are a type of FAEE like this compound) using Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) with an AQ-C18 column provides specific data on purity and recovery. nih.gov

| Purification Method | Column Type | Mobile Phase | Purity Achieved | Recovery Rate |

| RP-MPLC | AQ-C18 | Methanol-Water (90:10 v/v) | 90.34% | 74.30% |

This example, while not directly for this compound alone, illustrates the level of detail and performance metrics reported in research on FAEE purification using chromatographic methods.

Applications in Industrial and Niche Chemical Sectors Excluding Human Clinical/pharmaceutical

Advanced Lubricant Formulations and Tribological Studies

The long carbon chain of ethyl erucate (B1234575) imparts properties that are highly desirable in the field of lubrication, including high viscosity index and good film-forming capabilities. These characteristics make it a subject of interest for developing environmentally acceptable lubricants.

Ethyl Erucate as a Biodegradable Base Stock for Industrial Lubricants

This compound serves as a promising biodegradable base stock for industrial lubricants. Bio-based base stocks are increasingly sought after as they are derived from renewable biological materials, primarily plants. stle.org While early versions of bio-based oils suffered from poor oxidative stability and low-temperature fluidity, advancements have led to the development of high-performance bio-based synthetic materials. stle.orginfineuminsight.com

Saturated esters, formed by the reaction of fatty acids with an alcohol, are recognized for their excellent thermal, oxidative, and hydrolytic stability, making them suitable for various industrial lubricant applications. estichem.com These esters can form a protective film on metal surfaces, which helps in reducing friction and wear, thereby extending the life of machinery. estichem.com As an ester derived from erucic acid (a long-chain fatty acid) and ethanol (B145695), this compound fits within this class of compounds. The demand for such environmentally acceptable lubricants (EALs) is driven by regulatory requirements and a growing awareness of the environmental impact of mineral oils, especially in sensitive applications like marine and forestry. infineuminsight.comsanyochemicalamerica.com

Friction and Wear Performance of this compound-Based Lubricants

The tribological performance of a lubricant—its ability to reduce friction and wear between interacting surfaces—is a critical measure of its effectiveness. scholarsresearchlibrary.com Esters are known to provide excellent lubricity. upc.edu The addition of esters to lubricant formulations can create a tribofilm that reduces both the traction coefficient and the wear rate. upc.edu

Studies on various lubricant formulations demonstrate the importance of base oils and additives in controlling friction and wear. researchgate.netresearchgate.net While specific, comprehensive tribological studies focusing solely on this compound are not extensively detailed in the provided search results, the general performance of esters suggests a positive impact. For instance, in tests comparing different lubricant types, synthetic oils, which often include esters, generally exhibit lower coefficients of friction and wear rates compared to mineral oils. scholarsresearchlibrary.com The performance of lubricants is typically evaluated under different lubrication regimes, such as boundary, mixed, and full-film lubrication, where factors like viscosity and additive interactions play a crucial role. nih.govmdpi.com

Table 1: General Tribological Effects of Ester Additives in Lubricants

| Parameter | Effect of Ester Addition | Reference |

|---|---|---|

| Friction Coefficient | Can decrease the traction coefficient by 20% to 50% depending on the formulation. | upc.edu |

| Wear Rate | Can reduce wear rate by up to 75% due to synergistic effects with other additives. | upc.edu |

| Film Formation | Forms a protective tribofilm on surfaces. | upc.edu |

Oxidative Stability and Rheological Behavior in Lubricant Applications

Oxidative stability and rheological properties are fundamental to a lubricant's performance and lifespan. Oxidative stability refers to the lubricant's resistance to degradation at high temperatures in the presence of oxygen. While early bio-based lubricants were hindered by poor oxidative stability, newer generations, including specific esters, show significant improvements. stle.orginfineuminsight.com Saturated esters, in particular, offer exceptional thermal and oxidative stability. estichem.com

Rheology is the study of the flow of matter, and for lubricants, the most important rheological property is viscosity. nih.gov Viscosity determines the thickness of the lubricating film between moving parts. nih.govmdpi.com A good lubricant maintains its viscosity over a wide range of temperatures. Esters generally possess a high viscosity index, meaning their viscosity changes less with temperature compared to mineral oils. stle.orgmdpi.com The rheological behavior of ethylcellulose oleogels, which involves trapping oil within a gel network, shows that higher viscosity can hinder the movement of the liquid oil, thereby retarding oxidation. researchgate.net

Table 2: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₄₆O₂ | accustandard.com |

| Molecular Weight | 366.62 g/mol | accustandard.com |

| Boiling Point | 233°C / 451°F | accustandard.com |

Biofuel Components and Biodiesel Enhancement

This compound also finds applications in the renewable energy sector, specifically as a component that can enhance the properties of biodiesel.

This compound as a Cold Flow Property Modifier in Biodiesel Blends

A significant challenge for the widespread use of biodiesel, especially in colder climates, is its poor cold flow properties, such as the cloud point (CP) and pour point (PP). nih.govfrontiersin.org The cloud point is the temperature at which wax crystals first appear, and the pour point is the lowest temperature at which the fuel will flow. High CP and PP can lead to fuel filter plugging. nih.govnih.gov

Research has shown that the choice of alcohol used in the transesterification process to produce biodiesel affects its cold flow properties. biodieseleducation.org Specifically, ethyl esters often respond better to cold flow improver additives than methyl esters. biodieseleducation.org In one study, mustard ethyl ester (MEE) demonstrated a significantly greater reduction in pour point when treated with additives compared to mustard methyl ester (MME). biodieseleducation.org At the recommended loading rate, the average pour point reduction for MEE was 19.4°C, compared to just 7.2°C for MME. biodieseleducation.org Given that erucic acid is a major component of mustard oil, this compound is a key constituent of MEE. This suggests that this compound can act as an effective cold flow property modifier in biodiesel blends, improving their performance at low temperatures. biodieseleducation.orgbiodieseleducation.org Additives like pour point depressants work by modifying the wax crystal structure, inhibiting their growth and aggregation. biodieseleducation.orgresearchgate.net

Table 3: Effect of Additives on Pour Point (°C) of Neat Biodiesels

| Biodiesel Type | Average Pour Point Reduction (°C) | Reference |

|---|---|---|

| Mustard Ethyl Ester (MEE) | 19.4 | biodieseleducation.org |

| Mustard Methyl Ester (MME) | 7.2 | biodieseleducation.org |

Combustion Characteristics of this compound in Alternative Fuels

The combustion characteristics of a fuel determine its efficiency and emissions profile in an engine. lth.seresearchgate.net Adding certain components to biodiesel can improve its combustion performance. Studies on biodiesel blends have shown that additives can enhance engine power and torque while reducing specific fuel consumption. techscience.cnresearchgate.net

One study investigated the effect of adding an additive called ecodiesel (ED), which is derived from natural ingredients and is soluble in biodiesel, to a standard biodiesel fuel. techscience.cnresearchgate.net The addition of a small amount of ED (0.04 grams per liter) resulted in optimal engine performance, with increases in both power and torque. techscience.cnresearchgate.net For example, at 3000 rpm, the engine power increased from 39.7 kW for pure biodiesel to 43.3 kW for the blend, while torque increased from 123.0 N.m to 124.9 N.m. techscience.cnresearchgate.net The specific fuel consumption also decreased, indicating greater efficiency. techscience.cn While the exact composition of the "ecodiesel" additive is not specified as being solely this compound, the positive results from using natural, ester-based additives point to the potential of compounds like this compound to improve the combustion characteristics of alternative fuels. techscience.cnbuu.ac.th

Table 4: Engine Performance of Pure Biodiesel vs. Biodiesel + Ecodiesel (ED) Additive at 3000 rpm

| Fuel | Power (kW) | Torque (N.m) | Specific Fuel Consumption (kg/kW.s) | Reference |

|---|---|---|---|---|

| Pure Biodiesel | 39.7 | 123.0 | - | techscience.cnresearchgate.net |

| Biodiesel + ED (0.04 gr) | 43.30 | 124.93 | 2.45E-05 | techscience.cnresearchgate.net |

Engine Performance and Emissions Studies with this compound-Containing Fuels

Direct and comprehensive engine performance and emissions data specifically for 100% this compound biodiesel are limited in publicly available research. However, the performance of this compound can be inferred from studies on fatty acid ethyl esters (FAEEs) with similar long-chain and monounsaturated characteristics, particularly those derived from rapeseed oil, a primary source of erucic acid. atamanchemicals.combiodieseleducation.orgwikipedia.org

Biodiesels composed of fatty acid esters are known to have different combustion characteristics compared to conventional petroleum diesel. iea-amf.org Generally, the use of FAEEs can lead to a reduction in particulate matter (PM), total hydrocarbons (HC), and carbon monoxide (CO) emissions, but often results in a slight increase in nitrogen oxides (NOx) emissions. iea-amf.orgnrel.gov The higher cetane number of many biodiesels can shorten the ignition delay period, which contributes to more complete combustion but can also lead to higher combustion temperatures, favoring NOx formation. frontiersin.org

In a study involving a variety of pure fatty acid esters in a heavy-duty diesel engine, highly saturated long-chain esters like ethyl stearate (B1226849) demonstrated the potential to lower NOx emissions compared to certification diesel fuel. nrel.gov Conversely, esters with high levels of unsaturation were linked to increased NOx emissions. frontiersin.org Given that this compound is monounsaturated, its impact on NOx would likely fall between highly saturated and polyunsaturated esters. Its long carbon chain is generally associated with a higher cetane number, which could moderate the heat release rate and potentially reduce NOx formation. frontiersin.org

Performance metrics such as brake thermal efficiency (BTE) for biodiesel are often comparable to or slightly lower than that of diesel, which can be attributed to the lower energy content of the biofuel. ejosdr.com Consequently, the brake-specific fuel consumption (BSFC) may be slightly higher to produce the same power output. mdpi.com Research on the ethyl ester of rapeseed oil, which contains a high proportion of this compound, has been conducted in unmodified diesel engines for long-distance tests, demonstrating its viability as a direct fuel substitute without operational problems. biodieseleducation.org